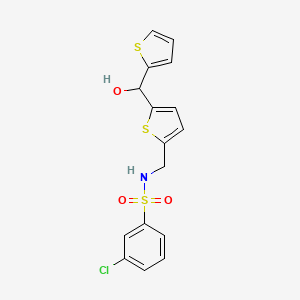![molecular formula C19H18ClN5 B2888028 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 850800-52-1](/img/structure/B2888028.png)
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrazoline derivative . Pyrazolines are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea . The yield of pyrazoline synthesis can be up to 33.06% .Molecular Structure Analysis
The structural properties of similar compounds have been studied using Density Functional Theory (DFT). This includes energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis, and hyperpolarizability .Chemical Reactions Analysis
Pyrazoline derivatives have been synthesized by the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using IR, NMR ((1)H, (13)C) spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Extraction of Gold (III)
The compound has been used in the extraction of gold (III) from hydrochloric acid solutions . The reagent has been shown to extract efficiently metal ion from solutions containing 3 M hydrochloric acid due to the formation of a coordination bond between gold (III) and the N4 atom of the triazole ring .
Quantum Mechanical Calculation
The compound has been studied using Density Functional Theory (DFT) for quantum mechanical calculations . The optimized geometry of the compound in the ground state was obtained using DFT with the B3LYP/6-31++G(d,p) basis set .
Antiviral Activity
Some derivatives of the compound have shown antiviral activity . The incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .
Anticancer Activity
The compound has shown anti-proliferative activity against various cancer cell lines, including gastric cancer cell SGC-7901 .
Molecular Charge Transport
The compound has been studied for its key electronic, optical, and second-order nonlinear optical properties . It has been found to have donor–acceptor interactions and an enhanced measure of molecular charge transport and nonlinear activity .
Synthesis and Structure Analysis
The compound has been synthesized and its structure has been analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR, and elemental analysis .
Biological Potential of Indole Derivatives
The compound, being an indole derivative, is of wide interest because of its diverse biological and clinical applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Docking
Molecular docking studies of the compound for rhinovirus B14, diabetic neuropathy treatment (PPAR-gamma protein), phobic disorders treatment (NSS Homolog protein), antidyskinetic (adenosine A2A protein), and picornavirus (enterovirus 71) protein were implemented .
Mechanism of Action
Target of Action:
The primary target of this compound is the small conductance potassium (SK) ion channels , specifically the SK2 subtype. These channels play a crucial role in defining neuronal firing rates by conducting the after-hyperpolarization current. Dysfunctional neuronal firing rates are associated with various neurological conditions such as epilepsy, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .
Mode of Action:
The compound binds to an intracellular allosteric modulator binding pocket situated at the interface between SK2 channels and calmodulin. Interestingly, this binding pocket is shared by multiple small-molecule chemotypes. Two notable compounds that interact with this site are riluzole (approved for ALS treatment) and an analog of the anti-ataxic agent CyPPA . The binding of these compounds allosterically modulates the SK2 channels, affecting their function.
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-11-10-17(24-13(3)9-12(2)22-24)25-19(21-11)18(14(4)23-25)15-5-7-16(20)8-6-15/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLOYHDETYFZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
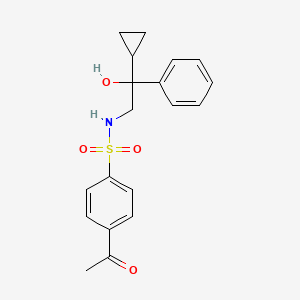
![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)

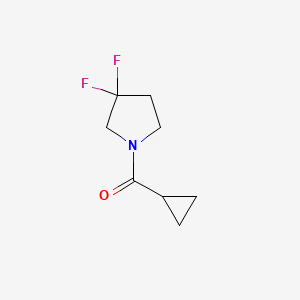
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)
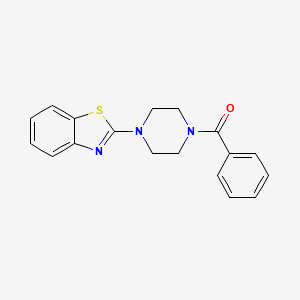
![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)

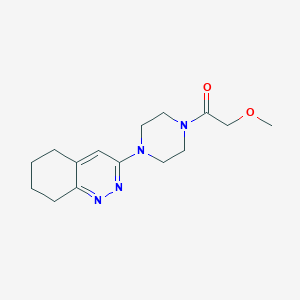

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)
